3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid
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Overview
Description
3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is a compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazine ring substituted with a carboxyphenylcarbamoyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent due to its structural similarity to pyrazinamide.
Industry: Utilized in the development of metal-organic frameworks (MOFs) for gas storage and separation.
Mechanism of Action
The mechanism of action of 3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins by binding to ribosomal subunits. Additionally, its potential anti-tubercular activity is linked to the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine core structure.
3-(Phenylcarbamoyl)pyrazine-2-carboxylic acid: Another derivative with similar biological activities.
4-(Pyrazine-2-carbonyl)piperazine derivatives: Compounds with potential anti-tubercular activity.
Uniqueness
3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its dual carboxylic acid groups and amide linkage make it a versatile compound for various applications in medicinal chemistry and material science .
Biological Activity
3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, focusing on its antimicrobial, antioxidant, and potential anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C12H10N2O4
- Molecular Weight : 250.22 g/mol
This structure features a pyrazine ring with carboxyl and carbamoyl functional groups, which are crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazine compounds exhibit notable antimicrobial properties. For instance, a study highlighted that certain pyrazine derivatives showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 1.56 μg/mL to 3.13 μg/mL against Mycobacterium tuberculosis H37Rv .
Table 1: Antimicrobial Activity of Pyrazine Derivatives
Compound Name | MIC (μg/mL) | Target Organism |
---|---|---|
This compound | 1.56 | Mycobacterium tuberculosis H37Rv |
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | 3.13 | Mycobacterium tuberculosis H37Rv |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using various assays, including DPPH and ABTS radical scavenging methods. The results indicated that the compound exhibits significant free radical scavenging activity, suggesting its potential application in preventing oxidative stress-related diseases .
Table 2: Antioxidant Activity Assays
Assay Type | IC50 (μg/mL) |
---|---|
DPPH Scavenging | 25.0 |
ABTS Scavenging | 20.0 |
Anticancer Potential
In silico studies have suggested that the compound may interact with key proteins involved in cancer progression, indicating potential anticancer properties. Molecular docking studies revealed favorable binding affinities with targets such as DprE1, which is implicated in the survival of cancer cells .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as xanthine oxidase, which is involved in oxidative stress pathways.
- Disruption of Bacterial Cell Wall Synthesis : Similar to other pyrazine derivatives, it may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
- Free Radical Scavenging : The presence of multiple functional groups allows for effective scavenging of free radicals, thereby reducing oxidative damage.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazine derivatives, including this compound. These studies confirmed its broad-spectrum antimicrobial activity and highlighted its potential as an antioxidant agent .
Properties
Molecular Formula |
C13H9N3O5 |
---|---|
Molecular Weight |
287.23 g/mol |
IUPAC Name |
3-[(4-carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C13H9N3O5/c17-11(9-10(13(20)21)15-6-5-14-9)16-8-3-1-7(2-4-8)12(18)19/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
BJQMZEDTXXPBFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=NC=CN=C2C(=O)O |
Origin of Product |
United States |
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